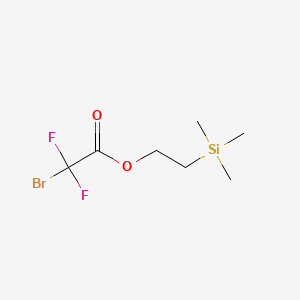
2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate is a chemical compound with the molecular formula C7H13BrF2O2Si. It is a derivative of ethyl bromodifluoroacetate, where the ethyl group is replaced by a 2-(trimethylsilyl)ethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate typically involves the reaction of ethyl bromodifluoroacetate with 2-(trimethylsilyl)ethanol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is carefully controlled to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different products.
Oxidation Reactions: It can undergo oxidation to form new compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide or potassium fluoride in solvents like acetone or dimethyl sulfoxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield 2-(Trimethylsilyl)ethyl 2-iodo-2,2-difluoroacetate, while reduction with lithium aluminum hydride can produce 2-(Trimethylsilyl)ethyl 2,2-difluoroethanol.
Scientific Research Applications
2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of difluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anticancer and antiviral drugs.
Industry: The compound is used in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate involves its ability to act as a source of difluoromethyl groups in chemical reactions. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile, leading to the formation of new carbon-fluorine bonds. This property is exploited in the synthesis of various difluorinated compounds.
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Similar structure but with an ethyl group instead of a 2-(trimethylsilyl)ethyl group.
Methyl bromodifluoroacetate: Contains a methyl group instead of a 2-(trimethylsilyl)ethyl group.
2-(Trimethylsilyl)ethyl 2-iodo-2,2-difluoroacetate: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness
2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate is unique due to the presence of the 2-(trimethylsilyl)ethyl group, which imparts different reactivity and properties compared to its analogs. This group can enhance the compound’s stability and solubility in organic solvents, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C7H13BrF2O2Si |
|---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
2-trimethylsilylethyl 2-bromo-2,2-difluoroacetate |
InChI |
InChI=1S/C7H13BrF2O2Si/c1-13(2,3)5-4-12-6(11)7(8,9)10/h4-5H2,1-3H3 |
InChI Key |
XFXDBRXWDJOHMX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Acetyl-2-hydroxy-2-methyl-5-isopropylbicyclo[4.3.0]nonane](/img/structure/B14120402.png)
![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120404.png)

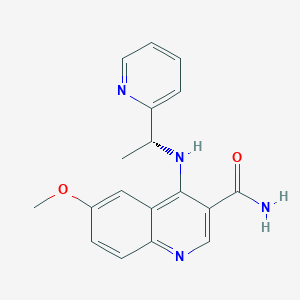
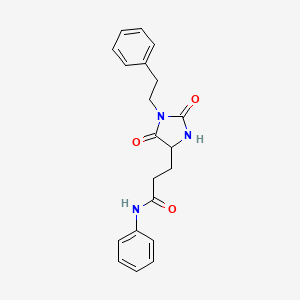
![2-[[2-Methoxy-4-[(2-oxiranylmethoxy)methyl]phenoxy]methyl]oxirane](/img/structure/B14120454.png)
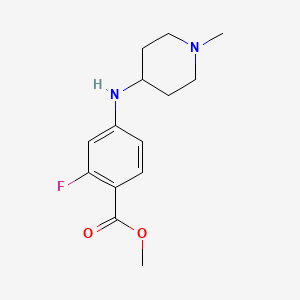
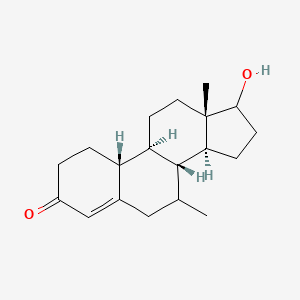
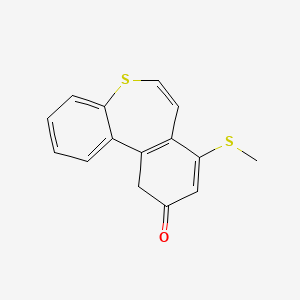
![2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14120480.png)
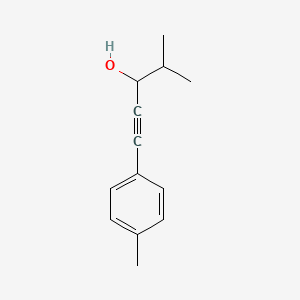
![Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14120493.png)
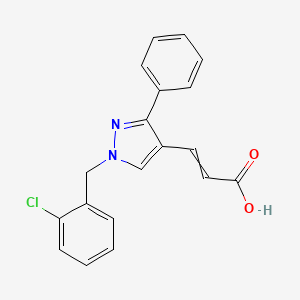
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14120507.png)
